molecular formula C10H12N2O3 B1184831 N-(2,6-dimethyl-4-nitrophenyl)acetamide

N-(2,6-dimethyl-4-nitrophenyl)acetamide

Cat. No. B1184831
M. Wt: 208.217
InChI Key: FVLFCHIARZIKGV-UHFFFAOYSA-N
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Patent
US07601870B2

Procedure details

Zinc dust (30 g) was added in portions over 10 minutes to N-(2,6-dimethyl-4-nitro-phenyl)-acetamide (5.09 g) in tetrahydrofuran (200 mL) and acetic acid (60 mL) cooled to 0° C. The reaction mixture was filtered after 30 minutes through silica-(50 g), which was washed with methanol/ethyl acetate (20:80, 100 mL). The organic phase was washed with saturated aqueous sodium bicarbonate (100 mL) and treated with heptane until the title compound precipitated, which was collected, washed with heptane and dried in vacuo to furnish 1.20 g (28% yield) of the title compound as a pale red solid. 1H NMR (500 MHz, DMSO-d6): 1.95 (s, 3H), 1.96 (s, 6H), 4.82 (s, 2H), 6.23 (s, 2H), 8.79 (s, 1H).
Quantity
5.09 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
30 g
Type
catalyst
Reaction Step One
Yield
28%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[C:6]([N+:8]([O-])=O)[CH:5]=[C:4]([CH3:11])[C:3]=1[NH:12][C:13](=[O:15])[CH3:14]>O1CCCC1.C(O)(=O)C.[Zn]>[NH2:8][C:6]1[CH:7]=[C:2]([CH3:1])[C:3]([NH:12][C:13](=[O:15])[CH3:14])=[C:4]([CH3:11])[CH:5]=1

Inputs

Step One
Name
Quantity
5.09 g
Type
reactant
Smiles
CC1=C(C(=CC(=C1)[N+](=O)[O-])C)NC(C)=O
Name
Quantity
200 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
60 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
30 g
Type
catalyst
Smiles
[Zn]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered after 30 minutes through silica-(50 g), which
Duration
30 min
WASH
Type
WASH
Details
was washed with methanol/ethyl acetate (20:80, 100 mL)
WASH
Type
WASH
Details
The organic phase was washed with saturated aqueous sodium bicarbonate (100 mL)
ADDITION
Type
ADDITION
Details
treated with heptane until the title compound
CUSTOM
Type
CUSTOM
Details
precipitated
CUSTOM
Type
CUSTOM
Details
which was collected
WASH
Type
WASH
Details
washed with heptane
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Name
Type
product
Smiles
NC1=CC(=C(C(=C1)C)NC(C)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.2 g
YIELD: PERCENTYIELD 28%
YIELD: CALCULATEDPERCENTYIELD 27.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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